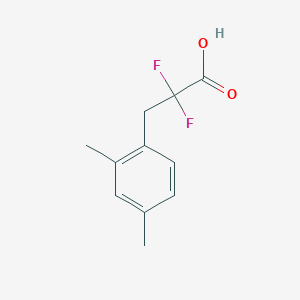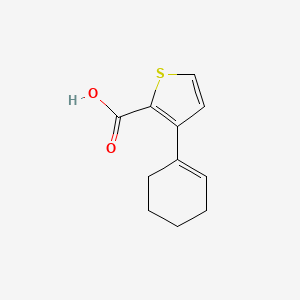![molecular formula C8H9ClN2OS B13313477 2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C8H9ClN2OS It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 3-chlorothiophenol with ethyl chloroformate, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Reaction of 3-chlorothiophenol with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate.
Step 2: Addition of hydroxylamine hydrochloride to the intermediate to yield 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide
- 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide
- 2-[(3-Methylphenyl)sulfanyl]-N’-hydroxyethanimidamide
Uniqueness
2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9ClN2OS |
|---|---|
Molecular Weight |
216.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
ORAPLQXTJVGUDQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)SC/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



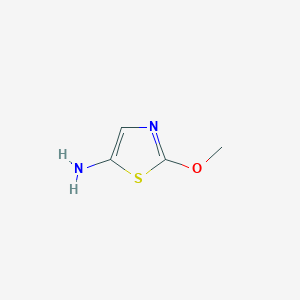
![3-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13313408.png)
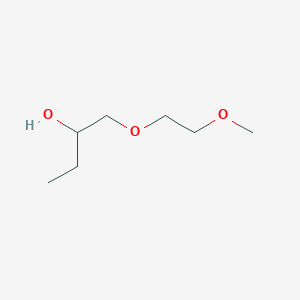
![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile](/img/structure/B13313415.png)
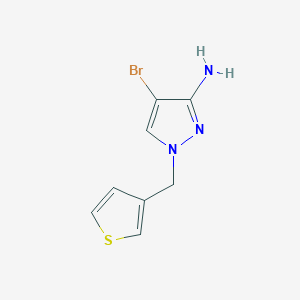
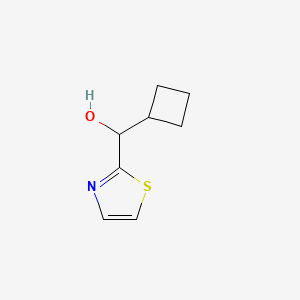
![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid](/img/structure/B13313442.png)
![2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13313446.png)
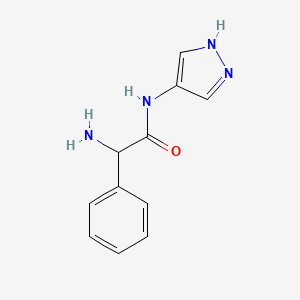
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)
